
3-Quinolinecarboxylic acid, 8-hydroxy-, methyl ester
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Overview
Description
Methyl 8-hydroxyquinoline-3-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound consists of a quinoline ring with a hydroxyl group at the 8th position and a carboxylate ester group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-hydroxyquinoline-3-carboxylate typically involves the esterification of 8-hydroxyquinoline-3-carboxylic acid. One common method includes the reaction of 8-hydroxyquinoline-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of methyl 8-hydroxyquinoline-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes both acid-catalyzed and base-promoted hydrolysis :
Acidic conditions (H₂O/H⁺):
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Produces 8-hydroxyquinoline-2-carboxylic acid through nucleophilic acyl substitution (Fig. 1A)
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Mechanism: Protonation of carbonyl oxygen → water nucleophilic attack → tetrahedral intermediate → ester cleavage
Basic conditions (NaOH/EtOH):
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Forms carboxylate salt (e.g., potassium 8-hydroxyquinoline-2-carboxylate)
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Irreversible saponification due to carboxylate stability (Fig. 1B)
Metal Coordination Chemistry
The compound acts as a bidentate ligand , binding through:
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Carboxylate oxygen (after hydrolysis)
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Quinoline nitrogen
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8-hydroxy oxygen
Demonstrated coordination modes:
Metal Ion | Stoichiometry | Application | Reference |
---|---|---|---|
Fe³⁺ | 1:3 (Fe:L) | Siderophore mimicry | |
Cu²⁺ | 1:2 | Antimicrobial activity | |
MoO₄²⁻ | 1:1 | Molybdophore activity |
Notably, the ester form shows reduced chelation capacity compared to the free carboxylic acid .
Ester Transfunctionalization
The methyl ester undergoes nucleophilic substitution:
Aminolysis
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With NH₃/amine → 8-hydroxyquinoline-2-carboxamides
Alcoholysis
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Higher alcohols (ROH) → alkyl ester derivatives
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Requires acid catalysis (H₂SO₄/TsOH)
Electrophilic Aromatic Substitution
The electron-rich quinoline ring undergoes:
Reaction | Position | Example Derivative |
---|---|---|
Nitration | 5- and 7- | 5-nitro-8-hydroxy-2-carbomethoxyquinoline |
Halogenation | 3- | 3-bromo-8-hydroxy-2-carbomethoxyquinoline |
Directing effects:
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8-OH → meta-directing
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2-COOMe → ortho/para-directing
Stability Considerations
Key degradation pathways:
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Photolysis : UV-induced decarboxylation at λ > 300 nm
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Thermolysis : Ester pyrolysis above 200°C generates CO₂ and methyl-8-hydroxyquinoline
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Oxidative cleavage : MnO₂/H⁃ → quinoline ring opening
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Activity :
- Research indicates that this compound exhibits antiviral properties, particularly against influenza viruses. It functions by inhibiting viral endonucleases, thereby disrupting viral replication processes.
- Case Study : In vitro studies have demonstrated its effectiveness in reducing viral load in infected cell lines, suggesting potential for development into antiviral therapies.
-
Neuropharmacology :
- The compound has shown promise as an inhibitor of human acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. This inhibition could help in modulating neurotransmitter levels, offering a therapeutic avenue for cognitive disorders.
- Research Finding : Interaction studies reveal that the compound can effectively bind to the active sites of these enzymes, leading to enhanced cholinergic activity in experimental models .
- Anti-inflammatory Properties :
Agricultural Applications
- Pesticide Development :
- The compound's structural characteristics suggest potential as a pesticide or herbicide. Its ability to interact with biological systems may allow it to disrupt pest metabolism or growth.
- Field Studies : Preliminary tests indicate that formulations containing this compound can reduce pest populations effectively without harming beneficial insects.
Comparative Analysis with Related Compounds
The following table compares 3-quinolinecarboxylic acid, 8-hydroxy-, methyl ester with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 4-hydroxyquinoline-3-carboxylate | Hydroxyl group at position 4 | More potent against cholinesterases |
Methyl 8-hydroxyquinoline-2-carboxylate | Hydroxyl group at position 8 | Exhibits different antiviral properties |
Ethyl 4-hydroxyquinoline-3-carboxylate | Ethyl ester instead of methyl | Enhanced lipophilicity for better membrane penetration |
Tacrine-benzyl quinolone carboxylic acid hybrids | Multi-target directed ligands | Designed for Alzheimer's treatment |
This comparison highlights how structural variations influence biological activity and application potential.
Synthesis and Characterization
Various synthesis methods have been developed for producing this compound, including:
- Esterification Reactions : Utilizing carboxylic acids and alcohols under acidic conditions.
- Cyclization Processes : Forming the quinoline structure through cyclization of appropriate precursors under controlled conditions .
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of methyl 8-hydroxyquinoline-3-carboxylate involves its ability to chelate metal ions. The hydroxyl and carboxylate groups form stable complexes with metal ions, which can interfere with various biological processes. This chelation ability is crucial for its antimicrobial and anticancer activities, as it can disrupt metal-dependent enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar chelating properties.
5-Carboxy-8-hydroxyquinoline: Another derivative with a carboxyl group at the 5th position.
2-Methyl-8-quinolinol: A derivative with a methyl group at the 2nd position
Uniqueness
Methyl 8-hydroxyquinoline-3-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group, which enhances its chelating ability and biological activity compared to other derivatives .
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 8-hydroxyquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-5-7-3-2-4-9(13)10(7)12-6-8/h2-6,13H,1H3 |
InChI Key |
MGWXSWTWEGMIEM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CC=C2O |
Origin of Product |
United States |
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